H-Ser-ser-OH

Übersicht

Beschreibung

H-Ser-ser-OH, also known as a dipeptide composed of two serine molecules, is a small peptide that plays a significant role in various biochemical processes. Serine is a non-essential amino acid that is involved in the synthesis of proteins and other important biomolecules. The dipeptide this compound is often used in research to study protein interactions, enzyme functions, and peptide synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of H-Ser-ser-OH typically involves solid-phase peptide synthesis (SPPS). This method uses a solid support to which the first amino acid is attached. The synthesis proceeds by sequentially adding protected amino acids to the growing peptide chain. The fluorenylmethyloxycarbonyl (Fmoc) protection scheme is commonly used in SPPS. The process involves the following steps:

- Attachment of the first serine molecule to the solid support.

- Deprotection of the Fmoc group.

- Coupling of the second serine molecule using a coupling reagent such as diisopropylcarbodiimide (DIC) and OxymaPure.

- Repetition of deprotection and coupling steps until the desired peptide is synthesized.

- Cleavage of the peptide from the solid support and removal of side-chain protecting groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on the desired scale and purity of the final product. Industrial production often requires optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and minimize impurities.

Analyse Chemischer Reaktionen

Types of Reactions: H-Ser-ser-OH can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups in serine can be oxidized to form aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl groups in the peptide backbone to alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield serine aldehyde or serine carboxylic acid, while reduction can produce serinol.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

H-Ser-ser-OH has numerous applications in scientific research:

Chemistry

- Model Compound : It serves as a model compound in peptide synthesis studies and helps investigate the reactivity of serine residues.

- Building Block : this compound is used as a building block for more complex peptides, facilitating studies on peptide chemistry.

Biology

- Protein Interactions : The dipeptide is employed in studies examining protein-protein interactions, enzyme mechanisms, and cellular signaling pathways.

- Neuromodulation : Research suggests that di-serine may act as a neuromodulator in the brain, potentially influencing memory and learning processes.

Medicine

- Peptide-Based Drugs : this compound is explored in developing peptide-based therapeutics for various diseases, including cancer and metabolic disorders.

- Disease Mechanisms : It aids in studying disease-related proteins, contributing to understanding disease mechanisms.

Industry

- Analytical Standards : This compound is utilized as a standard in analytical techniques such as mass spectrometry, ensuring accurate measurements in peptide analysis.

- Material Development : this compound plays a role in developing peptide-based materials with specific functionalities for industrial applications.

Case Study 1: Dipeptide as a Neuromodulator

A study investigated the role of di-serine in synaptic plasticity and its potential to enhance cognitive functions. Researchers found that di-serine administration improved memory retention in animal models, suggesting its therapeutic potential for cognitive disorders.

Case Study 2: Peptide Drug Development

In another study, this compound was incorporated into a novel peptide drug aimed at targeting specific cancer cells. The results indicated that this dipeptide enhanced the drug's efficacy by improving its binding affinity to cancer cell receptors.

Wirkmechanismus

The mechanism of action of H-Ser-ser-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The serine residues in the dipeptide can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. In enzymatic reactions, this compound can act as a substrate or inhibitor, depending on the enzyme and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

H-Ser-ser-OH can be compared to other dipeptides and small peptides, such as:

H-Gly-Gly-OH: A dipeptide composed of two glycine molecules, which is simpler and less reactive than this compound.

H-Ala-Ala-OH: A dipeptide composed of two alanine molecules, which has different reactivity and properties due to the presence of methyl groups.

H-Ser-Gly-OH: A dipeptide composed of serine and glycine, which has intermediate properties between this compound and H-Gly-Gly-OH.

The uniqueness of this compound lies in the presence of two serine residues, which provide multiple sites for hydrogen bonding and reactivity, making it a valuable tool in biochemical research.

Biologische Aktivität

H-Ser-ser-OH, also known as di-L-serine, is a dipeptide composed of two L-serine residues. This compound has garnered attention due to its diverse biological activities, particularly in neurobiology and immunology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Chemical Formula : C6H12N2O5

- Molecular Weight : 174.17 g/mol

- CAS Number : 7019105

Mechanisms of Biological Activity

This compound exhibits several biological activities through various mechanisms:

-

Neurotransmission Modulation :

- This compound is implicated in modulating neurotransmission, particularly in the context of N-methyl-D-aspartate (NMDA) receptor activity. It acts as a co-agonist at NMDA receptors, enhancing synaptic transmission and plasticity, which are crucial for learning and memory processes.

-

Anti-inflammatory Effects :

- Research indicates that this compound may exert anti-inflammatory effects by modulating cytokine production and influencing immune cell activity. Its role in reducing inflammation has potential implications for treating neuroinflammatory conditions.

-

Antioxidant Properties :

- The compound has been shown to possess antioxidant properties, which can protect cells from oxidative stress and related damage. This is particularly relevant in neurodegenerative diseases where oxidative stress plays a significant role.

Table 1: Summary of Biological Activities of this compound

Case Studies

-

Neuroprotective Effects in Animal Models :

A study demonstrated that administration of this compound in rodent models of Alzheimer's disease resulted in improved cognitive function and reduced markers of neuroinflammation. The compound's ability to enhance NMDA receptor activity was linked to these protective effects. -

Clinical Implications for Schizophrenia :

Clinical trials investigating the use of this compound as an adjunct therapy for schizophrenia have shown promising results, particularly in patients with cognitive deficits. The dipeptide's role in enhancing glutamatergic transmission may contribute to improved cognitive outcomes. -

Impact on Immune Response :

In vitro studies have shown that this compound can modulate the activity of T cells, enhancing their proliferation and cytokine production in response to antigens. This suggests potential applications in immunotherapy and vaccine development.

Eigenschaften

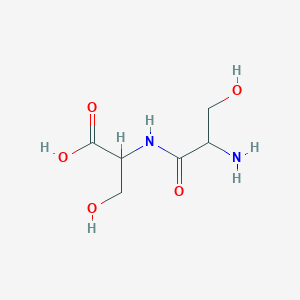

IUPAC Name |

2-[(2-amino-3-hydroxypropanoyl)amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O5/c7-3(1-9)5(11)8-4(2-10)6(12)13/h3-4,9-10H,1-2,7H2,(H,8,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZKQVQKUZMAADP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)NC(CO)C(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90984688 | |

| Record name | N-(2-Amino-1,3-dihydroxypropylidene)serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90984688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6620-95-7 | |

| Record name | N-Serylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006620957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Amino-1,3-dihydroxypropylidene)serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90984688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.